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molecular formula C7H14ClN B1588886 1-(3-Chloropropyl)pyrrolidine CAS No. 39743-20-9

1-(3-Chloropropyl)pyrrolidine

Cat. No. B1588886
M. Wt: 147.64 g/mol
InChI Key: SPRTXTPFQKHSBG-UHFFFAOYSA-N
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Patent
US07456176B2

Procedure details

To the solution of about 186 g (1.18 mol) of 1-bromo-3-chloropropane in about 200 ml of ether was added about 2 equivalent of pyrrolidine at about 0° C. After addition, the mixture was allowed to warm to room temperature and stirred overnight. The resulting white solid residue was removed and to the clear solution was added ice-cold 10% hydrochloric acid. The ether layer was discarded and the acid layer was basified with ice-cold 20% NaOH, extracted with ether and dried over Na2SO4. Ether was removed and the residue was distilled under vacuum (95° C./30 mmHg). About 91 g of product having formula (VIII) was obtained in a form of a pale yellow liquid. The yield was about 53%.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][Cl:5].[NH:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1>CCOCC>[Cl:5][CH2:4][CH2:3][CH2:2][N:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
186 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The resulting white solid residue was removed and to the clear solution
ADDITION
Type
ADDITION
Details
was added ice-cold 10% hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Ether was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum (95° C./30 mmHg)
CUSTOM
Type
CUSTOM
Details
was obtained in a form of a pale yellow liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClCCCN1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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